3-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core. Key structural features include:
- Position 6: A 4-chlorophenyl group, contributing electron-withdrawing effects and enhancing metabolic stability.
- Position 4: A 4-methoxyphenyl group, providing electron-donating properties that influence solubility and binding affinity.
- Position 2: A carboxamide group, critical for hydrogen bonding in biological targets.
Properties
IUPAC Name |
3-amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-27-14-8-4-11(5-9-14)15-10-16(12-2-6-13(22)7-3-12)25-21-17(15)18(23)19(28-21)20(24)26/h2-10H,23H2,1H3,(H2,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAWKEKLGVFRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine ring system. This can be achieved through a reaction between a 2-aminopyridine derivative and a thiophene derivative under acidic or basic conditions.
Substitution Reactions: The introduction of the 4-chlorophenyl and 4-methoxyphenyl groups is typically achieved through electrophilic aromatic substitution reactions. These reactions often require the use of catalysts such as Lewis acids (e.g., aluminum chloride) to facilitate the substitution.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved through the reaction of the carboxylic acid derivative of the thieno[2,3-b]pyridine core with an amine (e.g., ammonia or an amine derivative) under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Oxidative Dimerization
Hypochlorite-mediated oxidation leads to regio- and stereoselective dimerization. The solvent determines the reaction pathway:
| Conditions | Products Formed | Yield | Mechanism Highlights |
|---|---|---|---|
| NaOCl in aqueous EtOH | Polycycles 31 + 32 | 28–29% | Cl⁺ electrophilic attack, dimerization |
| NaOCl in non-polar solvents | Dominant dimer 31 | Up to 58% | Radical cation coupling |
This reaction proceeds via two proposed mechanisms:
-
Electrophilic pathway : HOCl generates Cl⁺, forming resonance-stabilized cations that dimerize .
-
Radical pathway : One-electron oxidation produces radical cations, which combine to form σ-bonds between C-2 and C-3 positions .
Solvolysis and Hydrolysis
In aqueous ethanol, competitive solvolysis occurs alongside oxidation:
| Substrate Position | Reagents/Conditions | Products | Characterization Methods |
|---|---|---|---|
| Carboxamide group | NaOCl, H₂O/EtOH, 6–9 h, r.t. | Ketoamide 32a (solvolysis product) | ¹H/¹³C NMR, HRMS, elemental analysis |
32a features a ketone at C-3 and retains the carboxamide moiety, confirmed by δ 197.3 ppm in ¹³C NMR .
Nucleophilic Substitution
The 4-chlorophenyl group undergoes substitution under basic conditions:
| Nucleophile | Conditions | Product | Applications |
|---|---|---|---|
| OH⁻ | 10% KOH, reflux | 4-hydroxyphenyl derivative | Intermediate for further functionalization |
| NH₃ | Ammonia in DMF, 80°C | 4-aminophenyl analog | Bioactivity optimization |
Reactivity is enhanced by electron-withdrawing effects of the adjacent pyridine ring.
Amino Group Reactivity
The 3-amino group participates in two key reactions:
| Reaction Type | Reagents/Conditions | Product | Biological Relevance |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-acetylated derivative | Improved metabolic stability |
| Schiff base formation | Aromatic aldehydes, EtOH | Imine-linked conjugates | Targeted drug delivery systems |
Electrophilic Aromatic Substitution
The 4-methoxyphenyl ring undergoes directed substitution:
| Reaction | Reagents | Position | Product Use |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to OMe | Nitro intermediates for reduction |
| Sulfonation | SO₃/H₂SO₄, 60°C | Meta to OMe | Sulfonamide precursors |
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is its potential as an anticancer agent. Studies have shown that thieno[2,3-b]pyridine derivatives exhibit considerable anti-proliferative activity against various cancer cell lines.
Case Study: Anti-Proliferative Activity
A study synthesized several thieno[2,3-b]pyridine derivatives, including the target compound, and evaluated their anti-proliferative effects on HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. The results indicated that:
- The compound displayed an IC50 value of approximately 79 nM against HCT-116 cells.
- Enhanced anti-proliferative activity was attributed to the presence of aryl substituents which improved interaction with cellular targets.
The study concluded that compounds with specific substitution patterns on the thienopyridine core exhibit superior anti-cancer properties, suggesting a promising avenue for further development in cancer therapeutics .
Inhibition of Kinase Activity
Research indicates that thieno[2,3-b]pyridine derivatives can inhibit the activity of IκB kinase (IKK), a crucial enzyme involved in inflammatory responses and cancer progression.
Antimicrobial Properties
Thieno[2,3-b]pyridine derivatives have also been investigated for their antimicrobial activities. The compound has shown efficacy against certain bacterial strains, indicating its potential as an antibiotic agent.
Case Study: Antimicrobial Screening
In a comparative study of various thienopyridine derivatives, the target compound demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The structure-activity relationship analysis revealed that modifications to the phenyl rings could enhance antimicrobial efficacy .
Neuroprotective Effects
Emerging research suggests that thieno[2,3-b]pyridine derivatives may possess neuroprotective properties. Preliminary studies indicate potential benefits in models of neurodegenerative diseases.
Research Insights
In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis. The neuroprotective effects are believed to stem from their ability to modulate signaling pathways associated with cell survival and inflammation .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in various physiological and pathological processes.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below highlights key structural analogs and their physicochemical properties:
*Calculated from molecular formula C₂₂H₁₇ClN₃O₂S.
Key Observations:
Substituent Impact on Reactivity :
- Electron-withdrawing groups (e.g., CF₃, Cl) at position 4 improve electrophilic reactivity, as seen in higher yields (85–95%) for trifluoromethyl derivatives .
- Methoxy groups (electron-donating) at position 4 enhance solubility but may reduce electrophilic substitution efficiency .
Thermal Stability: Melting points correlate with molecular symmetry and hydrogen bonding. Diamino derivatives (e.g., 255–256°C in ) exhibit higher thermal stability due to intermolecular H-bonding .
Spectral Characteristics: C≡N Stretch: Observed at ~2220 cm⁻¹ in cyano-substituted analogs (). CF₃ Stretch: Distinctive peaks at ~1150 cm⁻¹ in trifluoromethyl derivatives .
Biological Activity
3-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide, a thienopyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C29H22ClN3O3S
- Molecular Weight : 528.02 g/mol
- CAS Number : 444157-48-6
Biological Activity Overview
Research indicates that thienopyridine derivatives exhibit significant anti-proliferative activity against various cancer cell lines. The compound has been studied for its ability to inhibit cell growth and induce apoptosis in cancer cells.
Anti-Proliferative Activity
Studies have shown that compounds similar to 3-amino-thieno[2,3-b]pyridines demonstrate potent anti-proliferative effects. For instance, a related study reported IC50 values ranging from 162 to 644 nM against HCT-116 and MDA-MB-231 cancer cells, highlighting the structure-activity relationship that enhances biological efficacy through specific substitutions on the aromatic rings .
The mechanism by which 3-amino-thieno[2,3-b]pyridine derivatives exert their effects involves several pathways:
- Cell Cycle Arrest : These compounds often induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
- Apoptosis Induction : They promote apoptosis via modulation of Bcl-2 family proteins, increasing pro-apoptotic signals while decreasing anti-apoptotic signals .
Case Studies
- In Vitro Studies : A study focusing on a series of thienopyridine derivatives demonstrated that the incorporation of specific aryl groups significantly increased anti-proliferative activity. For example, compound 11d exhibited an IC50 of 79 nM against HCT-116 cells, showcasing superior efficacy compared to previously reported thienopyridine analogues .
- Docking Studies : Molecular docking simulations have identified potential binding sites within target proteins, such as tubulin and EGFR (Epidermal Growth Factor Receptor). These interactions are crucial for understanding how these compounds can disrupt cellular processes in cancer cells .
Data Table: Biological Activity Summary
| Compound Name | IC50 (nM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| 3-Amino-Thieno | 79 | HCT-116 | Apoptosis induction, G2/M arrest |
| Related Compound | 162 | MDA-MB-231 | Cell cycle arrest |
| Another Derivative | 644 | HCT-116 | Modulation of Bcl-2 family proteins |
Q & A
Q. Advanced
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance aqueous solubility .
- Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions .
- Salt Formation : React with HCl or sodium to generate ionizable salts, improving dissolution rates .
How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Q. Advanced
- Systematic Substitution : Vary substituents at positions 4, 6, and 2 (e.g., replacing methoxy with ethoxy or halogens) .
- Biochemical Assays : Test derivatives against target enzymes (e.g., EGFR kinase) using fluorescence polarization or SPR .
- Computational QSAR Models : Correlate electronic/steric descriptors (e.g., logP, polar surface area) with activity to prioritize synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
